molecular formula C6H9BrN2 B1373592 4-(2-bromoethyl)-1-methyl-1H-pyrazole CAS No. 1240960-12-6

4-(2-bromoethyl)-1-methyl-1H-pyrazole

Cat. No.: B1373592
CAS No.: 1240960-12-6
M. Wt: 189.05 g/mol
InChI Key: OCDRKUKNEBBPJH-UHFFFAOYSA-N
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Description

The compound “4-(2-bromoethyl)-1-methyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as “4-(2-bromoethyl)phenol” have been synthesized via nucleophilic aromatic substitution reactions .


Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be influenced by the presence of the pyrazole ring, the bromoethyl group, and the methyl group. The bromine atom in the bromoethyl group could potentially undergo nucleophilic substitution reactions .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis of N-phenylpyrazole derivatives: Compounds synthesized using a precursor similar to 4-(2-bromoethyl)-1-methyl-1H-pyrazole have demonstrated notable antimicrobial properties. These compounds, including those with bromoacetyl moieties, have shown inhibitory effects against pathogenic yeast and moulds, potentially paving the way for new antifungal agents (Farag et al., 2008).

Catalysis and Synthesis

  • Use in Suzuki–Miyaura cross-coupling reactions: Pyrazole-containing compounds, including those with bromo substituents, have been used as ligands to stabilize metal complexes in cross-coupling reactions. These complexes have shown effectiveness in converting bromobenzene and phenylboronic acid to biphenyl, a crucial reaction in organic synthesis (Ocansey et al., 2018).

Chemical Synthesis and Structure-Activity Relationships

  • Utility in synthesizing functionalized heterocycles: A derivative of this compound has been employed as a precursor for the synthesis of various heterocycles. This demonstrates its utility in creating complex molecular frameworks, which could have implications in drug development and material science (Abdelhamid et al., 2017).

Structural Studies

  • X-ray crystallography and NMR studies: The structural aspects of pyrazole derivatives, including those with bromo substituents, have been explored through techniques like X-ray crystallography and NMR spectroscopy. Such studies are crucial for understanding the molecular geometry and electronic properties of these compounds, which can influence their reactivity and interactions (Llamas-Saiz et al., 1999).

Tautomerism Studies

  • Investigation of tautomerism: Studies on 4-bromo substituted 1H-pyrazoles have provided insights into their tautomerism both in solid state and in solution. Understanding these tautomeric forms is essential for predicting the reactivity and stability of these compounds (Trofimenko et al., 2007).

Properties

IUPAC Name

4-(2-bromoethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-9-5-6(2-3-7)4-8-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDRKUKNEBBPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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